2-(2-Methoxyphenyl)thioacetamide
Overview
Description
2-(2-Methoxyphenyl)thioacetamide: is an organic compound with the molecular formula C9H11NOS and a molecular weight of 181.25 g/mol . It is also known by other names such as 2-(2-methoxyphenyl)ethanethioamide and 1-amino-2-(2-methoxyphenyl)ethane-1-thione . This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a thioacetamide group.
Mechanism of Action
Mode of Action
A related class of compounds, thioacetamide-triazoles, has been found to have an antibacterial mode of action dependent on activation by cysteine synthase a . This suggests that 2-(2-Methoxyphenyl)thioacetamide may have a similar mode of action, but further studies are needed to confirm this.
Biochemical Pathways
Thioacetamide derivatives have been associated with multiple pathways involved in cellular function, signaling, inflammation, and immune responses . It’s possible that this compound may affect similar pathways, but more research is needed to confirm this.
Result of Action
Related compounds have shown promising antibacterial and antioxidant potential, and were very active against glucose-6-phosphatase (g6pase) . It’s possible that this compound may have similar effects, but more research is needed to confirm this.
Biochemical Analysis
Biochemical Properties
It is known that thioacetamide, a related compound, undergoes bioactivation in the liver by the CYP450 2E1 enzyme, resulting in the formation of reactive metabolites
Cellular Effects
Thioacetamide-induced liver toxicity is accompanied by activation of multiple pathways involved in cellular function, signaling, inflammation, and immune responses
Molecular Mechanism
As mentioned earlier, it is possible that this compound may undergo bioactivation in a similar manner to thioacetamide, leading to the formation of reactive metabolites . These metabolites could potentially interact with various biomolecules, leading to changes in gene expression, enzyme activity, and other cellular processes.
Metabolic Pathways
It is possible that this compound may be involved in similar metabolic pathways as thioacetamide, which is metabolized in the liver by the CYP450 2E1 enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methoxyphenyl)thioacetamide typically involves the reaction of 2-methoxybenzyl chloride with thioacetamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenyl)thioacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thioacetamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-(2-Methoxyphenyl)thioacetamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of heterocyclic compounds and other thioamide derivatives .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its activity against certain enzymes and its potential as an antimicrobial agent .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments .
Comparison with Similar Compounds
- 2-(4-Methoxyphenyl)thioacetamide
- 2-(2-Methoxyphenyl)ethanethioamide
- 2-(2-Methoxyphenyl)ethanamine
Comparison: Compared to its analogs, 2-(2-Methoxyphenyl)thioacetamide is unique due to the specific positioning of the methoxy group on the phenyl ring, which influences its reactivity and interaction with other molecules. This positional difference can affect the compound’s chemical properties, such as its solubility, stability, and reactivity in various chemical reactions .
Properties
IUPAC Name |
2-(2-methoxyphenyl)ethanethioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c1-11-8-5-3-2-4-7(8)6-9(10)12/h2-5H,6H2,1H3,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIECFUUYDGQVBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701303535 | |
Record name | 2-Methoxybenzeneethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1053656-06-6 | |
Record name | 2-Methoxybenzeneethanethioamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1053656-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxybenzeneethanethioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701303535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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